molecular formula C16H23ClN2O2 B1665236 Alloclamide CAS No. 5486-77-1

Alloclamide

Cat. No.: B1665236
CAS No.: 5486-77-1
M. Wt: 310.82 g/mol
InChI Key: UHWFVIPXDFZTFA-UHFFFAOYSA-N
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Scientific Research Applications

Alloclamide has several scientific research applications, including:

Safety and Hazards

Alloclamide is sold as an oral solution, and the recommended dosage for adults is 25 mg three to four times daily . Overdose or misuse can lead to adverse effects, including constipation and sedation .

Preparation Methods

Alloclamide can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One common synthetic route involves the reaction of 4-chloro-2-nitroaniline with allyl bromide to form 2-(allyloxy)-4-chloroaniline. This intermediate is then reacted with diethylaminoethyl chloride to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Chemical Reactions Analysis

Alloclamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Alloclamide can be compared with other antitussive and antihistamine compounds such as diphenhydramine, chlorpheniramine, and dextromethorphan. While all these compounds share similar therapeutic effects, this compound is unique in its specific chemical structure and its dual action as both an antitussive and antihistamine . The similar compounds include:

Properties

IUPAC Name

4-chloro-N-[2-(diethylamino)ethyl]-2-prop-2-enoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-4-11-21-15-12-13(17)7-8-14(15)16(20)18-9-10-19(5-2)6-3/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWFVIPXDFZTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5107-01-7 (hydrochloride)
Record name Alloclamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048853
Record name Alloclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5486-77-1
Record name Alloclamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5486-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloclamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alloclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOCLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7B263Z7AQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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